2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Overview
Description
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a sulfonyl group attached to a 4-methylpiperidin-1-yl moiety and an acetic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid typically involves the reaction of 4-methylpiperidine with chlorosulfonic acid followed by the subsequent reaction with sodium acetate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of handling high temperatures and pressures, ensuring the efficient production of the compound. The reaction mixture is then purified through various methods such as crystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory agent and in the development of new drugs.
Industry: The compound is employed in the manufacturing of various chemical products and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid is similar to other sulfonic acid derivatives and piperidine compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Sulfonyl Acetic Acid Derivatives: These compounds share the sulfonyl group but differ in their substituents.
Piperidine Derivatives: These compounds contain the piperidine ring but have different functional groups attached.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-7-2-4-9(5-3-7)14(12,13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAUQPJNYVWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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